

An In-depth Technical Guide to 5-Methoxy-1-tetralone: Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-1-tetralone

Cat. No.: B1585004

[Get Quote](#)

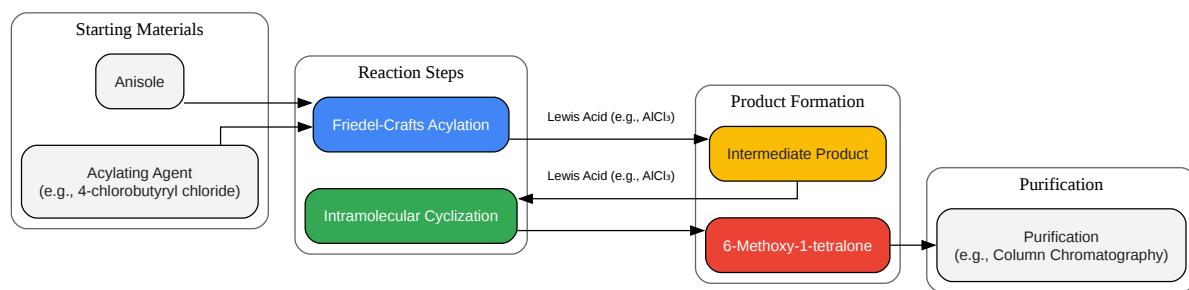
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methoxy-1-tetralone**, a key intermediate in the synthesis of various pharmaceutical compounds. While the definitive crystal structure of **5-Methoxy-1-tetralone** is not publicly available in crystallographic databases, this document consolidates available data on its synthesis, and physical and chemical properties.

Physicochemical Properties

5-Methoxy-1-tetralone is a solid, characterized by the following properties:

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ O ₂	[1][2][3]
Molecular Weight	176.21 g/mol	[1]
CAS Number	33892-75-0	[1][2][3]
Appearance	Solid	
Melting Point	87-91 °C (lit.)	
Boiling Point	160-162 °C/7 mmHg (lit.)	
IUPAC Name	5-methoxy-3,4-dihydronaphthalen-1(2H)-one	[1]


Synthesis Protocols

Several synthetic routes to **5-Methoxy-1-tetralone** and its isomer, 6-methoxy-1-tetralone, have been reported. The following outlines a common approach for the synthesis of methoxy-tetralones, which can be adapted for the 5-methoxy isomer.

A. Friedel-Crafts Acylation and Cyclization Approach

This is a widely used method for the synthesis of tetralones. The general workflow involves the acylation of a substituted benzene derivative followed by an intramolecular cyclization.

Experimental Workflow: Synthesis of Methoxy-1-tetralone

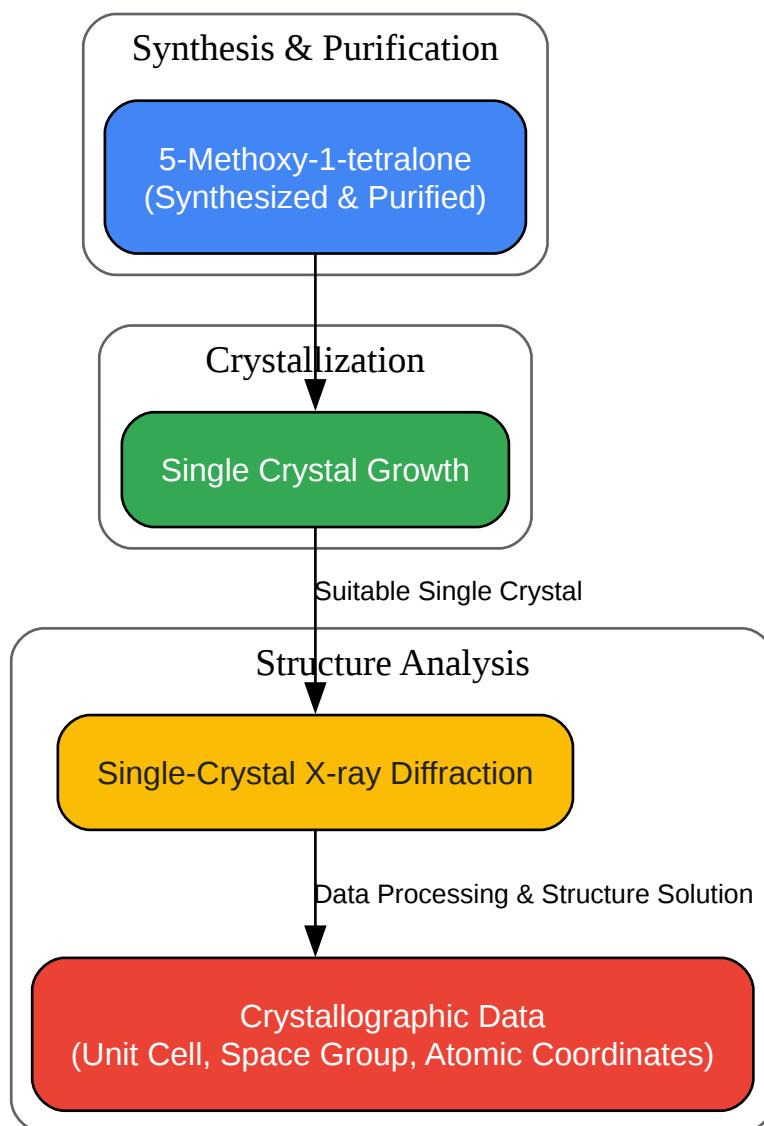
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 6-methoxy-1-tetralone.

Detailed Methodology (for 6-Methoxy-1-tetralone):

This protocol describes the synthesis of 6-methoxy-1-tetralone, a closely related isomer.

- Step 1: Friedel-Crafts Acylation. Anisole is reacted with an acylating agent, such as 4-chlorobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride


(AlCl₃). The reaction is typically carried out in an inert solvent (e.g., dichloromethane, nitrobenzene) at reduced temperatures (-10 to 40 °C) to generate an intermediate.[4][5]

- Step 2: Intramolecular Cyclization. The intermediate from the acylation step undergoes an intramolecular Friedel-Crafts alkylation (cyclization) at a higher temperature (70-120 °C) to form the tetralone ring.[4][5] This is often performed as a "one-pot" synthesis without isolating the intermediate.[4]
- Step 3: Work-up and Purification. The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the high-purity 6-methoxy-1-tetralone.[5]

Crystal Structure

As of the latest search, there is no publicly available, experimentally determined crystal structure for **5-Methoxy-1-tetralone**. Therefore, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates cannot be provided. The three-dimensional structure of the molecule can be modeled using computational chemistry methods based on its known chemical connectivity.

Logical Relationship: From Compound to Structure Determination

[Click to download full resolution via product page](#)

Caption: Logical workflow for the determination of a crystal structure.

Biological Significance and Applications

5-Methoxy-1-tetralone serves as a crucial building block in the synthesis of more complex molecules with potential biological activity. Its structural motif is found in various natural products and synthetic compounds that are investigated for their therapeutic properties. For instance, tetralone derivatives have been explored for their potential as anticancer agents.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis protocols described are for illustrative purposes and should be carried out by qualified professionals in a properly equipped laboratory setting with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methoxytetralone | C11H12O2 | CID 36620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-1-tetralone [webbook.nist.gov]
- 3. 5-Methoxy-1-tetralone [webbook.nist.gov]
- 4. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 5. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methoxy-1-tetralone: Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585004#crystal-structure-of-5-methoxy-1-tetralone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com